molecular formula C11H9N5O7 B13853630 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole

Cat. No.: B13853630
M. Wt: 323.22 g/mol
InChI Key: LRJQZGXEGNOHBH-UHFFFAOYSA-N
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Description

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole is a novel phenyl derivative known for its potential pharmaceutical applications. This compound is particularly noted for its ability to regulate mitochondrial activity, reduce adiposity, and treat diseases such as diabetes and diabetes-associated complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves several steps, starting with the preparation of the imidazole ring and subsequent functionalization. The reaction conditions typically include the use of nitro and phenoxy groups to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of amine derivatives, while substitution reactions can yield a variety of functionalized imidazole compounds .

Scientific Research Applications

5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole involves its interaction with mitochondrial pathways. The compound is believed to regulate mitochondrial activity by modulating the electron transport chain and influencing energy expenditure. This regulation helps in reducing adiposity and managing metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets this compound apart is its specific combination of nitro and phenoxy groups, which confer unique properties in terms of mitochondrial regulation and metabolic effects. This makes it a promising candidate for further research and development in pharmaceutical applications .

Properties

Molecular Formula

C11H9N5O7

Molecular Weight

323.22 g/mol

IUPAC Name

5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole

InChI

InChI=1S/C11H9N5O7/c1-13-8(5-12-11(13)16(21)22)6-23-10-3-2-7(14(17)18)4-9(10)15(19)20/h2-5H,6H2,1H3

InChI Key

LRJQZGXEGNOHBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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